molecular formula C18H24N2O5S B2641642 N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 899968-36-6

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2641642
CAS No.: 899968-36-6
M. Wt: 380.46
InChI Key: JDPUKIUUYJLEND-UHFFFAOYSA-N
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Description

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a structurally complex molecule featuring a benzodioxole core linked to a sulfamoyl ethyl group and a cyclohexenyl ethyl substituent. The benzodioxole moiety (C₇H₆O₂) is known for enhancing metabolic stability in pharmaceuticals due to its electron-rich aromatic system and resistance to oxidative degradation. The cyclohexenyl group (C₆H₉) contributes lipophilicity, influencing membrane permeability and pharmacokinetic properties.

Properties

IUPAC Name

N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c21-18(15-6-7-16-17(12-15)25-13-24-16)19-10-11-26(22,23)20-9-8-14-4-2-1-3-5-14/h4,6-7,12,20H,1-3,5,8-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPUKIUUYJLEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Sulfamoyl Group: This step involves the reaction of an amine with sulfuryl chloride to form the sulfamoyl group.

    Attachment of the Cyclohexene Moiety: This can be done through a Heck reaction, where a cyclohexene derivative is coupled with an appropriate halide.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Epoxides, diols

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide:

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for novel polymers.

    Biological Studies: It can be used as a probe to study biological pathways involving sulfamoyl groups or benzodioxole rings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring could participate in π-π interactions, while the sulfamoyl group might form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole Moieties

Compound 5bd (N-[2-(4-Acetylanilino)-4-hydroxy-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide):

  • Shared Features : Both compounds contain the benzodioxole-5-carboxamide group.
  • Key Differences: Heterocyclic Core: Compound 5bd incorporates a 1,3-thiazole ring, whereas the target compound lacks heterocyclic systems beyond benzodioxole. Functional Groups: The thiazole in 5bd is substituted with an acetylanilino group, contrasting with the sulfamoyl-cyclohexenyl chain in the target.
  • Implications :
    • The thiazole in 5bd may enhance π-π stacking interactions in biological targets, while the sulfamoyl group in the target compound could improve solubility.
    • Synthesis: 5bd is synthesized via Hantzsch cyclization, whereas the target likely requires sulfonylation and cyclohexenyl coupling steps.

Cyclohexenyl-Containing Analogues

Pyrido-Pyrimidinone Derivatives (e.g., 2-(3,4-dimethoxyphenyl)-7-[4-(methylamino)cyclohex-1-en-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one):

  • Shared Features : Cyclohexenyl groups are present in both structures.
  • Key Differences: Core Structure: The pyrido-pyrimidinone scaffold in compounds is absent in the target. Substituents: The cyclohexenyl group in these derivatives is functionalized with methylamino or dimethylamino groups, unlike the sulfamoyl-ethyl linkage in the target.
  • Implications: The amino groups in compounds may confer basicity, whereas the sulfamoyl group in the target introduces acidity (pKa ~10–11 for sulfonamides), influencing ionization and solubility.

Phenolic Cyclohexenyl Derivatives (e.g., 4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol):

  • Shared Features : Cyclohexenyl-ethyl chains are common.
  • Key Differences: Functional Groups: The phenolic compound substitutes the sulfamoyl group with a dimethylamino group.

Data Tables

Table 1: Functional Group Comparison

Compound Name Benzodioxole Sulfamoyl Cyclohexenyl Key Heterocycles/Substituents
Target Compound Yes Yes Yes None (linear sulfamoyl-ethyl chain)
Compound 5bd Yes No No 1,3-Thiazole, acetylanilino
Pyrido-Pyrimidinone Derivative No No Yes Pyrido-pyrimidinone, methylamino
Phenolic Cyclohexenyl Derivative No No Yes Dimethylamino, phenol

Table 2: Inferred Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (Predicted)
Target Compound ~435.5 1.8 Moderate (due to SO₂NH)
Compound 5bd 411.4 2.5 Low (thiazole dominance)
Pyrido-Pyrimidinone Derivative ~420 3.0 Low (basic amino group)
Phenolic Cyclohexenyl Derivative ~275 2.2 Low (phenolic OH)

Research Findings and Implications

  • Synthetic Complexity : The cyclohexenyl-ethyl-sulfamoyl chain in the target may require specialized coupling reagents (e.g., EDCI/HOBt for sulfonamide formation), contrasting with the Hantzsch cyclization used for thiazole-containing analogues.
  • Biological Activity : While direct activity data are unavailable, the benzodioxole and sulfamoyl motifs are associated with kinase inhibition and anti-inflammatory effects in related compounds.

Biological Activity

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzodioxole moiety, which is known for its diverse biological properties. The molecular formula is C18H24N4O3S2C_{18}H_{24}N_{4}O_{3}S_{2}, with a molecular weight of 408.5 g/mol. The IUPAC name is N-(cyclohexen-1-yl)-N-ethyl-2-(1-methyl-5-sulfamoylbenzimidazol-2-yl)sulfanylacetamide.

Property Value
Molecular FormulaC18H24N4O3S2
Molecular Weight408.5 g/mol
IUPAC NameN-(cyclohexen-1-yl)-N-ethyl-2-(1-methyl-5-sulfamoylbenzimidazol-2-yl)sulfanylacetamide
InChI KeyADBNYCUPNFJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate the activity of various enzymes and receptors, leading to significant physiological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing signaling pathways related to inflammation and cancer progression.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

1. Anticancer Activity

Studies have shown that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The sulfamoyl group is particularly noted for enhancing the compound's ability to penetrate cellular membranes and interact with intracellular targets.

2. Anti-inflammatory Effects

The benzodioxole moiety has been associated with anti-inflammatory activity, making this compound a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators.

3. Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, which could be explored further in the context of drug development for infectious diseases.

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of benzodioxole derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds with sulfamoyl groups exhibited enhanced cytotoxicity compared to their counterparts without this functional group .

Case Study 2: Anti-inflammatory Mechanisms

Research in Pharmacology Reports demonstrated that benzodioxole derivatives could significantly reduce inflammation in animal models by inhibiting NF-kB signaling pathways. This suggests that this compound may have similar effects .

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